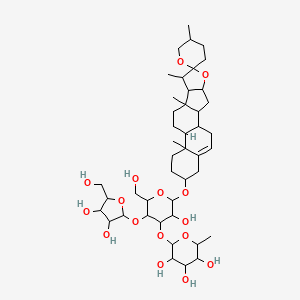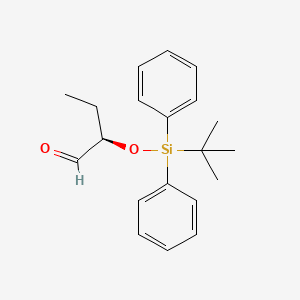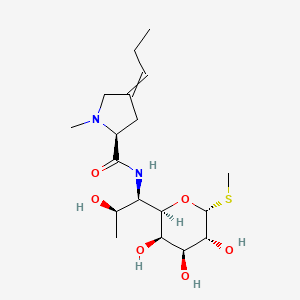
(+)-Sesamin dicatechol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sesamin is a lignan derived from sesame seeds (Sesamum indicum) that appears to inhibit vitamin E metabolism, which causes a relative increase in circulating levels of γ-tocopherol and γ-tocotrienol . The methylenedioxyphenyl moiety in the structure of sesamin and episesamin was changed into the catechol moieties, (1R,2S,5R,6S)-6-(3,4-dihydroxyphenyl)- 2-(3,4-methylenedioxyphenyl)-3,7-dioxabicyclo[3,3,0]-octane .
Synthesis Analysis
Sesamin is classified as a furofuran lignan, and synthesized through radical cyclization of epoxides by a transition metal radical source . The metabolites of sesamin, which have catechol moieties, can be synthesized, but the synthesis has required numerous steps .Molecular Structure Analysis
The molecular formula of (+)-Sesamin dicatechol is C18H18O6 . The structure of sesamin and episesamin was changed into the catechol moieties, (1R,2S,5R,6S)-6-(3,4-dihydroxyphenyl)- 2-(3,4-methylenedioxyphenyl)-3,7-dioxabicyclo[3,3,0]-octane .Chemical Reactions Analysis
In the course of the metabolism of sesamin, the methylenedioxyphenyl moiety in the structure of sesamin is changed into a dihydrophenyl (catechol) moiety by cytochrome P-450 enzymes . Moreover, sesamin was changed into monocatechol derivatives and dicatechol derivatives at 374 C for 30 sec .Physical And Chemical Properties Analysis
The average mass of (+)-Sesamin dicatechol is 330.332 Da . The monoisotopic mass is 330.110352 Da . The molecule has 4 defined stereocenters .Scientific Research Applications
Metabolism in Human Liver : Sesamin is metabolized into monocatechol and dicatechol forms by cytochrome P450 (P450) and UDP-glucuronosyltransferase in the human liver. This metabolism results in different biological effects for sesamin and its epimer, episesamin. The study by Yasuda et al. (2012) highlights these metabolic differences and their implications for biological activity (Yasuda et al., 2012).
Antioxidative Activity Enhancement : Miyake et al. (2005) demonstrated that sesamin and sesaminol triglucoside can be converted into more potent antioxidative lignans, such as sesamin 2,6-dicatechol, by culturing with Aspergillus. These converted lignans exhibit higher antioxidative activity than their precursors (Miyake et al., 2005).
Sequential Metabolism by Cytochrome P450 and UDP-Glucuronosyltransferase : A study by Yasuda et al. (2011) further explored the metabolism of sesamin, emphasizing the role of CYP2C9, UGT2B7, and COMT in converting sesamin monocatechol into the dicatechol form, highlighting significant species differences in metabolism between humans and rats (Yasuda et al., 2011).
Effects on Osteoblast Differentiation : Sesamin has been shown to significantly increase calcium deposition and enhance osteoblast differentiation in human mesenchymal stem cells, as observed in a study by Wanachewin et al. (2015). This suggests potential applications in bone health and osteogenesis (Wanachewin et al., 2015).
Impact on Cholesterol Metabolism : Research by Hirose et al. (1991) indicated that sesamin can reduce serum and liver cholesterol by inhibiting both absorption and synthesis, positioning it as a potential natural hypocholesterolemic agent (Hirose et al., 1991).
Modulation of Endothelial Cell Functions : Lee et al. (2004) found that sesamin can induce nitric oxide and inhibit endothelin-1 production in endothelial cells, suggesting a role in managing hypertension through its effects on vascular relaxation factors (Lee et al., 2004).
Regulation of Hepatic Metabolizing Enzymes : Kiso et al. (2005) observed that sesamin ingestion alters the transcription levels of hepatic metabolizing enzymes for alcohol and lipids, indicating its potential impact on liver health and metabolism (Kiso et al., 2005).
Mechanism of Action
properties
IUPAC Name |
4-[(3S,3aR,6S,6aR)-3-(3,4-dihydroxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]benzene-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c19-13-3-1-9(5-15(13)21)17-11-7-24-18(12(11)8-23-17)10-2-4-14(20)16(22)6-10/h1-6,11-12,17-22H,7-8H2/t11-,12-,17+,18+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSOTSIYXPYTRE-YDOWWZDFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(COC2C3=CC(=C(C=C3)O)O)C(O1)C4=CC(=C(C=C4)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@H](CO[C@@H]2C3=CC(=C(C=C3)O)O)[C@H](O1)C4=CC(=C(C=C4)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-Sesamin dicatechol | |
CAS RN |
340167-81-9 |
Source


|
| Record name | Sesamin dicatechol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0340167819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SESAMIN DICATECHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5Y6335JEF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

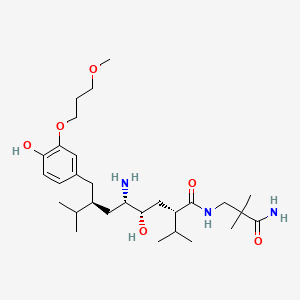

![Tert-butyl (2Z)-2-[(3aS,4S,7aS)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ylidene]acetate](/img/structure/B565778.png)


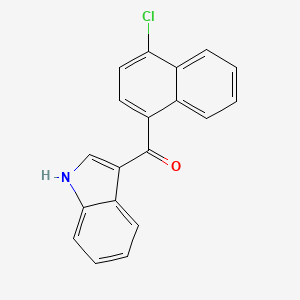
![(2R)-2-[tert-butyl(diphenyl)silyl]oxy-5-trimethylsilylpent-4-yn-1-ol](/img/structure/B565788.png)

![Tert-butyl-[(E,3R)-1-iodopent-1-en-3-yl]oxy-diphenylsilane](/img/structure/B565791.png)
